2-Bromo-5-(2-methylpropoxy)benzoic acid
Description
2-Bromo-5-(2-methylpropoxy)benzoic acid (CAS: 154606-11-8) is a brominated benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.13 g/mol . Its structure features a bromine atom at the 2-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the benzoic acid core. This compound is utilized in synthetic chemistry and pharmaceutical research due to the reactive bromine substituent and the bulky alkoxy group, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
2-bromo-5-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRGESJPOXNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methylpropoxy)benzoic acid typically involves the bromination of 5-(2-methylpropoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methylpropoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-5-(2-methylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methylpropoxy)benzoic acid involves its interaction with molecular targets in biological systems. The bromine atom and the 2-methylpropoxy group contribute to its reactivity and binding affinity with enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., isobutoxy, cyclohexylmethoxy) increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
- Polar groups (e.g., hydroxy, methoxyethoxy) improve water solubility but may lower lipid solubility, affecting extraction efficiency in emulsion liquid membranes .
Extraction and Diffusivity Behavior
Studies on benzoic acid derivatives in emulsion liquid membranes (ELMs) reveal that extraction rates depend on substituent-induced changes in distribution coefficients (m) and effective diffusivities :
- Higher m values correlate with faster extraction. Bulky alkoxy groups (e.g., isobutoxy) likely reduce solubility in the aqueous phase, increasing m and extraction rates compared to polar derivatives like 2-Bromo-5-hydroxybenzoic acid.
- Effective diffusivity follows the order: benzoic acid > acetic acid > phenol . For brominated analogs, diffusivity is expected to decrease with substituent bulkiness (e.g., cyclohexylmethoxy < isobutoxy < methoxyethoxy).
Toxicity Predictions via QSTR Models
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice :
- 0JA (zero-order connectivity index): Reflects molecular branching.
- 1JA (first-order connectivity index) : Influenced by substituent size and electronic effects. Bromine’s electronegativity and the isobutoxy group’s steric bulk may synergistically increase 1JA, correlating with higher acute toxicity.
Predicted Toxicity Ranking :
2-Bromo-5-(cyclohexylmethoxy)benzoic acid (highest predicted toxicity due to largest substituent).
This compound .
2-Bromo-5-(2-methoxyethoxy)benzoic acid .
Biological Activity
2-Bromo-5-(2-methylpropoxy)benzoic acid is a synthetic compound with potential applications in pharmaceuticals and chemical biology. Its biological activity stems from its ability to interact with various biological targets, potentially modulating enzymatic and receptor functions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15BrO3
- Molecular Weight : 285.15 g/mol
The presence of the bromine atom and the propoxy group contributes to its reactivity and interaction with biological systems.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The bromine atom may enhance the compound's binding affinity, while the propoxy group can influence its solubility and distribution in biological systems. These interactions can lead to modulation of metabolic pathways or inhibition of specific biological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain substituted benzoic acids can inhibit bacterial growth by interfering with cell wall synthesis or metabolic functions.
Enzyme Inhibition
Enzyme inhibition assays have demonstrated that related compounds can act as inhibitors of various enzymes. For example, benzoic acid derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The specific inhibitory activity of this compound remains to be fully characterized, but its structural analogs suggest potential anti-inflammatory properties.
Study on Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with bromine substitutions. The results indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | High |
| Control (Standard Antibiotic) | High | High |
Enzyme Inhibition Studies
In another investigation, the enzyme inhibition potential of benzoic acid derivatives was assessed using a series of in vitro assays. Compounds were tested for their ability to inhibit COX enzymes, revealing that substitutions at the 5-position significantly enhanced inhibitory activity .
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Aspirin (Control) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
